![molecular formula C9H11NO2 B3130146 N-[(4-hydroxyphenyl)methyl]acetamide CAS No. 34185-04-1](/img/structure/B3130146.png)
N-[(4-hydroxyphenyl)methyl]acetamide
概要
説明
N-[(4-hydroxyphenyl)methyl]acetamide is an organic compound with the molecular formula C9H11NO2. It is a derivative of acetamide and contains a hydroxyphenyl group. This compound is known for its various applications in pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-[(4-hydroxyphenyl)methyl]acetamide involves the reductive carbonylation of nitrobenzene. This process uses palladium (II) complexes as catalysts. The reaction is carried out in dilute acetic acid as a solvent, leading to the formation of this compound with a high selectivity of 85% in approximately 5 hours .
Industrial Production Methods
Industrial production of this compound typically involves multi-step procedures that may include the use of raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes often face challenges related to yield and sustainability .
化学反応の分析
Types of Reactions
N-[(4-hydroxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-[(4-hydroxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its analgesic and antipyretic properties, similar to those of paracetamol.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N-[(4-hydroxyphenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX), which reduces inflammation and pain . The hydroxy group plays a crucial role in its binding affinity and activity.
類似化合物との比較
Similar Compounds
Paracetamol (Acetaminophen): N-(4-hydroxyphenyl)acetamide, widely used as an analgesic and antipyretic.
Phenacetin: An analgesic and antipyretic compound, structurally similar but with different pharmacokinetic properties.
4-Aminophenol: A precursor in the synthesis of paracetamol and other related compounds.
Uniqueness
N-[(4-hydroxyphenyl)methyl]acetamide is unique due to its specific structural features, such as the presence of a hydroxyphenyl group, which imparts distinct chemical and biological properties. Its synthesis and applications are tailored to leverage these unique characteristics, making it valuable in various fields of research and industry .
特性
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZYCBDCWXNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


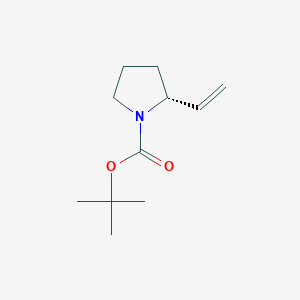
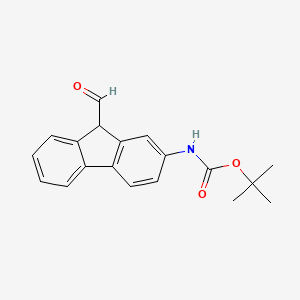
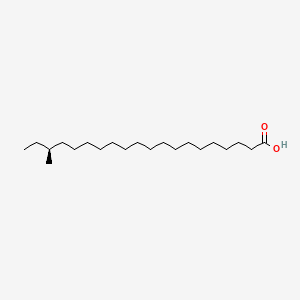
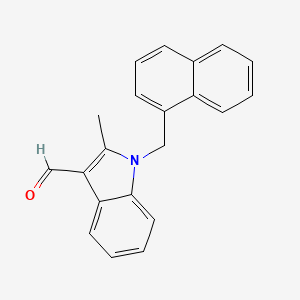
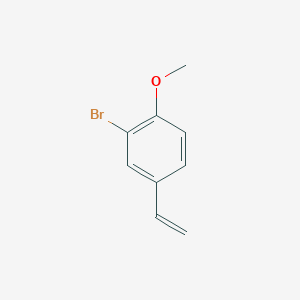

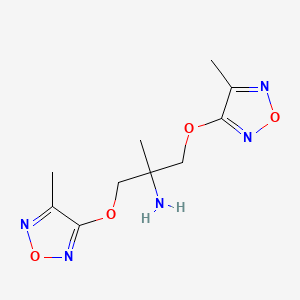
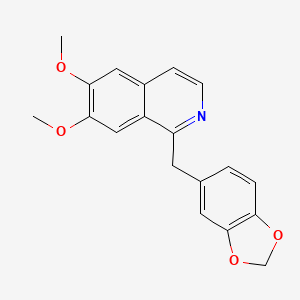
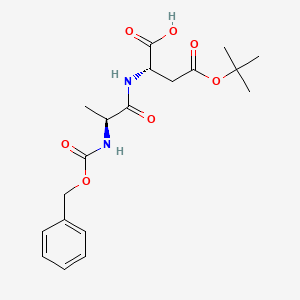
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
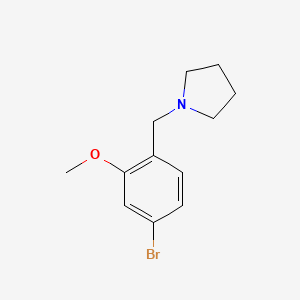

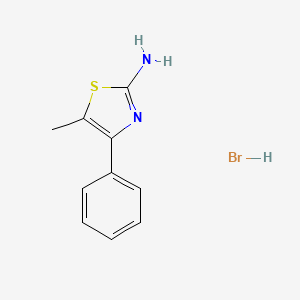
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B3130152.png)
